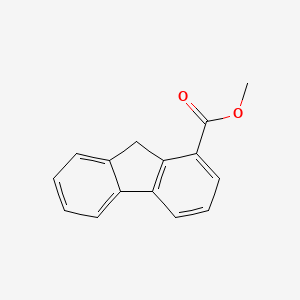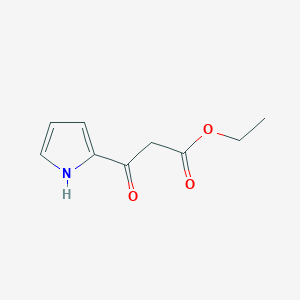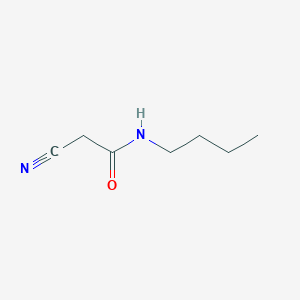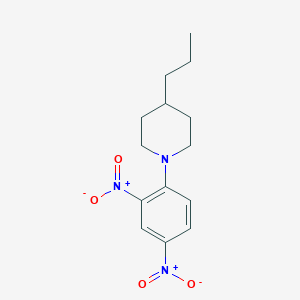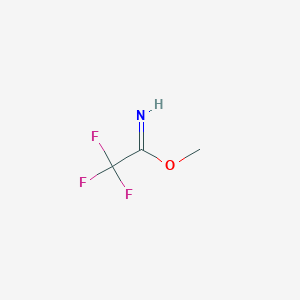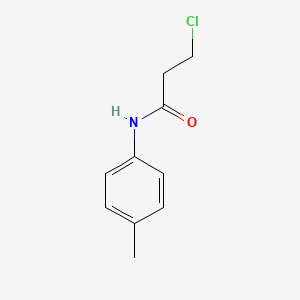
N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Übersicht
Beschreibung
Comprehensive Analysis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted anilines with chloroacetyl chloride or similar acylating agents. For instance, N-(3-methylphenyl)-2,2-dichloroacetamide was synthesized and its structure was confirmed using spectroscopic methods . Similarly, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the corresponding aniline and POCl3 in acetate . These methods could potentially be adapted for the synthesis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide.
Molecular Structure Analysis
The molecular structure of chloroacetamide derivatives is often characterized by spectroscopic techniques such as FTIR, FT-Raman, and NMR, as well as X-ray crystallography. For example, the structure of N-(4-bromophenyl)-2,2-dichloroacetamide was analyzed using DFT studies and vibrational spectroscopy . The effect of the bromo substituent on the amide moiety was analyzed, providing insights into how substituents can affect molecular structure. These techniques could be used to determine the molecular structure of N-(2-bromo-4-methylphenyl)-2-chloroacetamide.
Chemical Reactions Analysis
The reactivity of chloroacetamide derivatives can be influenced by the substituents on the phenyl ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the amide group. The chemical reactions of N-(2-bromo-4-methylphenyl)-2-chloroacetamide would likely be influenced by the bromo and methyl groups, which could be studied through experimental and computational methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetamide derivatives, such as melting points, solubility, and stability, can be determined experimentally. Theoretical calculations can also provide insights into properties like dipole moments and molecular orbitals. For instance, the kinetic and thermodynamic stability of N-(4-bromophenyl)-2,2-dichloroacetamide was determined using quantum chemical studies . Similar studies could be conducted for N-(2-bromo-4-methylphenyl)-2-chloroacetamide to understand its properties.
Case Studies
While there are no direct case studies on N-(2-bromo-4-methylphenyl)-2-chloroacetamide, the therapeutic effects of related compounds have been explored. For example, a novel anilidoquinoline derivative showed significant antiviral effects against Japanese encephalitis . These studies highlight the potential biomedical applications of chloroacetamide derivatives, which could extend to N-(2-bromo-4-methylphenyl)-2-chloroacetamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbiocidal Activity
N-(4-bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) demonstrates significant microbiocidal activity in coatings. This compound is synthesized through chloroacetylization and bromination of 2-methylbenzenamine, using chloroacetyl chloride and bromide, achieving an overall yield of 57.3% (Ren Yu-hong & Oai Joint, 2002).
Structural and Molecular Analysis
A study reported the molecular structures and supramolecular assembly of halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide. These structures are linked into chains or rings through N-H...O and C-H...π(arene) hydrogen bonds, indicating significant molecular interactions (P. Nayak et al., 2014).
Spectroscopic and Quantum Chemical Studies
N-(4-methylphenyl)-2,2-dichloroacetamide has been synthesized and studied using Fourier transform infrared (FTIR) and FT-Raman spectra. This research helps understand the influence of the methyl group on the amide group's characteristic frequencies (V. Arjunan et al., 2009).
NQR Spectra Analysis
N-(phenyl)-2-chloroacetamides, including methyl- or nitro-substituted derivatives, have been investigated using 35Cl NQR spectroscopy. This research provides insights into the electronic properties of these compounds, which are vital for understanding their chemical behavior (B. Gowda et al., 1999).
Antimicrobial Screening and QSAR Analysis
A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential, using quantitative structure-activity relationship (QSAR) analysis and standard antimicrobial testing. The study found variation in biological activity based on the position of substituents on the phenyl ring (A. Bogdanović et al., 2021).
Conformational and Vibrational Studies of Analogues
Experimental and quantum chemical investigations of structures analogous to paracetamol, including 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, provide insights into the electronic properties and vibrational mode couplings of these compounds (R. Viana et al., 2017).
Metabolism in Human and Rat Liver Microsomes
Research on the comparative metabolism of chloroacetamide herbicides, including N-(2-ethyl-6-methylphenyl)-acetamide, in human and rat liver microsomes, provides crucial information on their metabolic pathways and potential health effects (S. Coleman et al., 2000).
Inhibition of Fatty Acid Synthesis in Algae
Studies on chloroacetamides, such as alachlor and metazachlor, indicate their role in inhibiting fatty acid synthesis in green algae, which can be crucial for understanding their environmental impact (H. Weisshaar & P. Böger, 1989).
Lipophilicity and Pharmacokinetics Prediction
The lipophilicity and pharmacokinetics of chloroacetamides were assessed using chemometric methods, revealing their potential biological activity. This study highlights the importance of lipophilicity in determining the biological efficacy of such compounds (G. Vastag et al., 2018).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s not possible to provide a mechanism of action for this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(10)4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUAOVLAPWPQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352166 | |
| Record name | N-(2-bromo-4-methylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90560-54-6 | |
| Record name | N-(2-Bromo-4-methylphenyl)-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90560-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-bromo-4-methylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-BROMO-4-METHYLPHENYL)-2-CHLOROACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



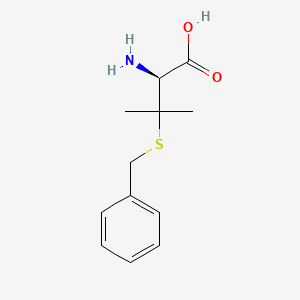
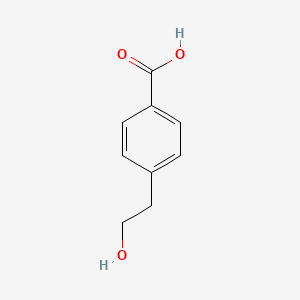

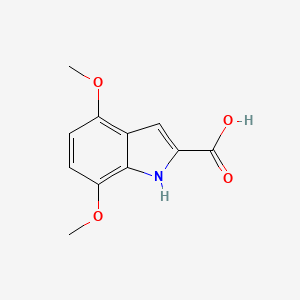
![1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1331176.png)

